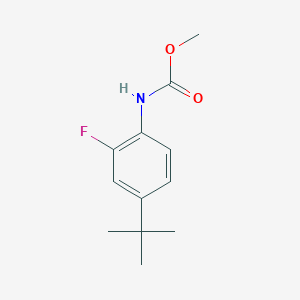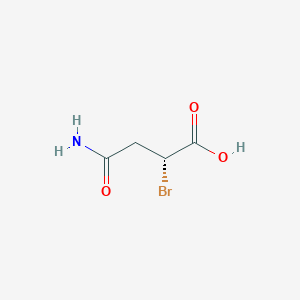
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate is an organic compound derived from 3,7-Dihydroxy-2-naphthoic acid It is characterized by the presence of two hydroxyl groups and a methyl ester group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate can be synthesized by esterification of 3,7-Dihydroxy-2-naphthoic acid. The typical method involves reacting 3,7-Dihydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.
化学反応の分析
Types of Reactions
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 3,7-Dihydroxy-2-naphthylmethanol.
Substitution: Formation of various ethers and esters depending on the substituents used.
科学的研究の応用
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a substrate for studying enzyme-catalyzed reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3,7-dihydroxy-naphthalene-2-carboxylate involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes such as O-methyltransferases, which catalyze the methylation of hydroxyl groups. This interaction can modulate various biological pathways and lead to the formation of bioactive compounds .
類似化合物との比較
Similar Compounds
- 3-Hydroxy-2-naphthoic acid
- 6-Hydroxy-2-naphthoic acid
- 1,4-Dihydroxy-2-naphthoic acid
- 2-Hydroxy-1-naphthoic acid
Uniqueness
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate is unique due to the specific positioning of its hydroxyl groups and the presence of a methyl ester group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C12H10O4 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC名 |
methyl 3,7-dihydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-16-12(15)10-5-8-4-9(13)3-2-7(8)6-11(10)14/h2-6,13-14H,1H3 |
InChIキー |
SXEMHNUCWJFSSD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=C1)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














